Calcium di(L-lysinate)
説明
Calcium di(L-lysinate) is a compound formed by the combination of calcium ions and L-lysine, an essential amino acid. It is known for its high bioavailability and is often used as a dietary supplement to provide both calcium and lysine. The molecular formula of calcium di(L-lysinate) is C12H26CaN4O4, and it has a molecular weight of 330.43724 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of calcium di(L-lysinate) typically involves the reaction of calcium hydroxide with an aqueous solution of L-lysine. The process can be summarized as follows:
- Dissolve L-lysine in water to form an aqueous solution.
- Add calcium hydroxide to the solution while stirring.
- Allow the calcium hydroxide to dissolve completely.
- Filter out any undissolved calcium hydroxide.
- Evaporate the filtrate to dryness to obtain calcium di(L-lysinate) as a residue .
Industrial Production Methods
Industrial production of calcium di(L-lysinate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
Calcium di(L-lysinate) can undergo various chemical reactions, including:
Oxidation: The amino groups in L-lysine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly involving the carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of aldehydes or ketones, while reduction of carboxyl groups can produce alcohols.
科学的研究の応用
Calcium di(L-lysinate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its role in cellular processes and as a supplement in cell culture media.
作用機序
The mechanism of action of calcium di(L-lysinate) involves the release of calcium and L-lysine ions upon dissolution. Calcium ions play a crucial role in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. L-lysine is essential for protein synthesis, collagen formation, and the absorption of calcium in the intestines .
類似化合物との比較
Similar Compounds
Calcium carbonate: Commonly used as a calcium supplement but has lower bioavailability compared to calcium di(L-lysinate).
Calcium citrate: Another calcium supplement with good bioavailability but less effective than calcium di(L-lysinate) in certain applications.
Calcium gluconate: Used in medical treatments for calcium deficiencies but has lower calcium content compared to calcium di(L-lysinate).
Uniqueness
Calcium di(L-lysinate) stands out due to its high bioavailability and dual provision of both calcium and L-lysine. This makes it particularly effective in applications where both nutrients are required, such as in bone health supplements and fortified foods .
特性
IUPAC Name |
calcium;(2S)-2,6-diaminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWCHSJEZRVMN-MDTVQASCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26CaN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210482 | |
Record name | Calcium di(L-lysinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-68-1 | |
Record name | Calcium lysinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium di(L-lysinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium di(L-lysinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM LYSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSU8363XHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes calcium lysinate potentially advantageous over traditional calcium supplements like calcium carbonate and calcium citrate malate?
A1: The research paper suggests that calcium lysinate exhibits a higher oral bioavailability compared to calcium carbonate and calcium citrate malate. [] The study found that the relative oral bioavailability of calcium lysinate was 223.15%, indicating superior absorption in the body. [] This enhanced bioavailability could lead to a more efficient increase in serum calcium levels, potentially benefiting individuals with osteopenia seeking to improve their bone mineral density. []
Q2: What evidence exists regarding the efficacy of calcium lysinate in improving bone mineral density?
A2: A randomized open-label clinical study investigated the efficacy of calcium lysinate, calcium carbonate, and calcium citrate malate in osteopenia patients. [] The study demonstrated a significant improvement in the T-score of bone mineral density (BMD) across all three groups after 8 weeks of treatment. [] Notably, the improvement in BMD was most significant in the group receiving calcium lysinate. [] This suggests that calcium lysinate may be a more effective option for enhancing bone health in individuals with osteopenia.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。